methyl 5-chloro-1H-pyrrole-3-carboxylate methyl 5-chloro-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14413404
InChI: InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3
SMILES:
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol

methyl 5-chloro-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14413404

Molecular Formula: C6H6ClNO2

Molecular Weight: 159.57 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
IUPAC Name methyl 5-chloro-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3
Standard InChI Key VNOUGGOQRAWHEW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CNC(=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring with substituents at positions 3 and 5 (Figure 1). The chlorine atom at C5 introduces electronegativity, influencing the ring’s electron density, while the methoxycarbonyl group at C3 provides a reactive ester moiety. This configuration is analogous to methyl 5-chloro-3-ethyl-1H-pyrrole-2-carboxylate , where substituent positioning alters solubility and reactivity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₇H₆ClNO₂
Molecular Weight187.58 g/mol
SMILESCOC(=O)C1=CNC(=C1Cl)C
InChIKeyXHZWHSBXYRHMLH-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π interactions, critical for binding biological targets . Computational models predict moderate lipophilicity (logP ≈ 2.1), suggesting balanced membrane permeability .

Synthesis and Reactivity

Synthetic Routes

The synthesis of chlorinated pyrrole carboxylates typically involves cyclization and functionalization steps. A representative method, adapted from Grozav et al. , employs van Leusen’s reaction to construct heterocyclic frameworks (Scheme 1):

  • Aldehyde Intermediate Formation: Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate is prepared via Vilsmeier-Haack formylation of a pyrrole precursor.

  • Oxazole Ring Construction: Reaction with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions yields oxazole-fused derivatives .

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using KOH, followed by acidification to isolate the product .

For methyl 5-chloro-1H-pyrrole-3-carboxylate, direct esterification of 5-chloro-1H-pyrrole-3-carboxylic acid with methanol under acidic conditions offers a plausible route.

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
FormylationPOCl₃, DMF, 0–5°C72
TosMIC CyclizationTosMIC, K₂CO₃, MeOH, reflux85
EsterificationMeOH, H₂SO₄, reflux90*

*Theoretical yield based on analogous reactions .

Applications in Medicinal Chemistry

Antimicrobial Activity

Pyrrole derivatives exhibit broad-spectrum antimicrobial properties. In a study by Grozav et al. , 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides showed inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The chlorine atom enhances membrane penetration, while the ester group allows further derivatization into amides or hydrazides for optimized activity .

Drug Discovery Scaffolds

The compound’s scaffold is a versatile building block for kinase inhibitors and protease modulators. For instance, pyrrolopyridine analogs demonstrate nanomolar affinity for EGFR tyrosine kinase , suggesting potential anticancer applications.

Biological and Toxicological Considerations

Metabolic Stability

In vitro studies on methyl 5-chloro-3-ethyl-1H-pyrrole-2-carboxylate reveal moderate hepatic clearance (CLhep = 15 mL/min/kg), attributed to esterase-mediated hydrolysis. The unsubstituted pyrrole nitrogen may undergo oxidation, necessitating structural modifications for improved stability .

Toxicity Profile

Chlorinated pyrroles generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) , but chronic exposure risks require evaluation.

Future Directions

  • Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure derivatives.

  • Targeted Therapeutics: Explore hybrid molecules combining pyrrole motifs with known pharmacophores (e.g., fluoroquinolones).

  • ADMET Profiling: Conduct comprehensive pharmacokinetic studies to validate preclinical potential.

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